molecular formula C24H28ClN3O3 B12365511 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide

Cat. No.: B12365511
M. Wt: 441.9 g/mol
InChI Key: MRAMUVZVDBOPEH-JOCHJYFZSA-N
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Description

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a piperidine ring, and a phenylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the morpholine and piperidine rings, followed by their coupling with the phenylacetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloropyridine: A related compound with a similar structure but different functional groups.

    3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Another compound with a morpholine ring and similar chemical properties.

Uniqueness

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H28ClN3O3

Molecular Weight

441.9 g/mol

IUPAC Name

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C24H28ClN3O3/c25-17-23(29)28(21-5-2-1-3-6-21)22-7-4-12-27(18-22)24(30)19-8-10-20(11-9-19)26-13-15-31-16-14-26/h1-3,5-6,8-11,22H,4,7,12-18H2/t22-/m1/s1

InChI Key

MRAMUVZVDBOPEH-JOCHJYFZSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl

Origin of Product

United States

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